3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound features a unique bicyclic structure comprising both pyrazole and pyrimidine rings, with a fluorine substituent at the 3-position and a methyl group at the 1-position. These structural characteristics contribute to its potential biological activities and applications in medicinal chemistry.
This compound is classified as an aromatic heterocyclic organic compound. It is part of a larger family of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development.
The synthesis of 3-fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be accomplished through several methods. One notable approach involves the fluorination of a precursor compound followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine structure.
The molecular formula for 3-fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is . The structure includes:
The compound exhibits specific geometric configurations that influence its chemical reactivity and biological interactions.
3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine often involves interaction with specific biological targets such as enzymes or receptors. The presence of fluorine may enhance binding affinity due to increased lipophilicity or altered electronic properties.
In particular, these compounds have been shown to inhibit certain kinases involved in cancer cell proliferation, leading to reduced tumor growth in preclinical models. Further studies are required to elucidate the precise biochemical pathways affected by this compound.
The physical properties of 3-fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine include:
Chemical properties include:
The applications of 3-fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine are primarily in medicinal chemistry:
Pyrazolo[3,4-d]pyrimidine scaffolds represent a privileged structural motif in medicinal chemistry due to their role as purine bioisosteres. First synthesized in the mid-20th century, these nitrogen-rich heterocycles mimic the hydrogen-bonding patterns of adenine, enabling competitive binding at ATP-active sites of kinases and other nucleotide-dependent enzymes [3] [8]. Early derivatives demonstrated broad-spectrum antiproliferative activities, but lacked target specificity. The 1990s marked a turning point with structure-activity relationship (SAR) studies rationalizing their kinase inhibitory potential. Notable milestones include:
Table 1: Evolution of Key Pyrazolo[3,4-d]pyrimidine-Based Bioactive Agents
Era | Structural Features | Biological Target | Key Advancement |
---|---|---|---|
1980s–1990s | Unsubstituted C3/C6 positions | Broad-spectrum kinases | Identification as purine mimetics |
2000s–2010s | 4-Anilino; C6-thioalkyl groups | VEGFR-2, Bcr-Abl, Src | IC₅₀ < 0.1 μM for optimized derivatives |
2020s–Present | Fluorinated C3; N1-alkyl chains | EGFR, CDK2, RAF kinases | Enhanced selectivity and drug-like properties |
Fluorine incorporation, particularly at the C3 position, profoundly influences the physicochemical and pharmacological profiles of pyrazolo[3,4-d]pyrimidines. Key mechanisms include:
Table 2: Impact of Fluorination on Pyrazolo[3,4-d]pyrimidine Properties
Parameter | Non-Fluorinated Analogs | 3-Fluorinated Derivatives | Biological Consequence |
---|---|---|---|
Enzymatic IC₅₀ (EGFR) | 0.25–1.0 μM | 0.016–0.03 μM | Improved target engagement |
Metabolic Stability | High clearance (CL > 30 mL/min/kg) | Reduced clearance (CL < 15 mL/min/kg) | Lower dosing frequency |
cLogP | 2.8–3.5 | 2.1–2.7 | Enhanced solubility and bioavailability |
The strategic design of 3-fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine addresses two limitations of early-generation analogs:
N1 Substitution for Kinase Selectivity: N1-methylation prevents undesired tautomerism (1H/2H equilibrium), locking the scaffold in the 1H conformation optimal for kinase binding. This modification minimizes off-target effects against non-kinase targets [6] [10]. Computational studies confirm that 1-methyl-1H-pyrazolo[3,4-d]pyrimidine adopts a coplanar orientation in ATP pockets, with the methyl group occupying a hydrophobic subpocket adjacent to the gatekeeper residue [8] [10].
Synergistic Effects of 3-Fluoro and N1-Methyl: The 3-fluoro group enhances electronic deficiency at C4, facilitating nucleophilic aromatic substitution for diverse C4-amine derivatization. Concurrently, the N1-methyl group improves solubility by disrupting crystal packing and reducing melting points [9]. In Src kinase inhibitors, this combination yielded compounds (e.g., SI388) with Kᵢ values of 0.423 μM and 3-fold selectivity over Abl kinase [10].
Synthetic Versatility: 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile intermediate for late-stage diversification. Microwave-assisted amination at C4 enables rapid access to libraries targeting multiple kinases. For example, coupling with 2-chloroaniline generated VEGFR-2 inhibitors with submicromolar IC₅₀ values [1] [6].
Table 3: Key Structural Modifications and Their Effects
Position | Modification | Impact on Properties | Application Example |
---|---|---|---|
N1 | Methyl group | • Prevents tautomerism• Enhances solubility | Src inhibitors (e.g., SI388) |
C3 | Fluoro substitution | • Strengthens hinge binding• Blocks oxidative metabolism | EGFR inhibitors (e.g., compound 12b) |
C4 | Anilino groups | • Extends into hydrophobic back pocket | Pan-RAF inhibitors (e.g., 1v) |
C6 | Thiomethyl chains | • Occupies ribose binding pocket | CDK2 inhibitors (e.g., compound 14) |
3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is efficiently synthesized via two routes:
These methods enable gram-scale production (>80% yield), supporting lead optimization campaigns.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: